molecular formula C161H273N47O47S B15286732 H-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Lys-DL-Met-DL-xiIle-DL-Glu-DL-xiIle-DL-Glu-DL-Lys-DL-Gln-DL-Glu-DL-Lys-DL-Glu-DL-Lys-DL-Gln-DL-Gln-DL-Ala-DL-Ala-DL-Asn-DL-Asn-DL-Arg-DL-Leu-DL-Leu-DL-Leu-DL-Asp-DL-xiThr-DL-xiIle-OH

H-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Lys-DL-Met-DL-xiIle-DL-Glu-DL-xiIle-DL-Glu-DL-Lys-DL-Gln-DL-Glu-DL-Lys-DL-Glu-DL-Lys-DL-Gln-DL-Gln-DL-Ala-DL-Ala-DL-Asn-DL-Asn-DL-Arg-DL-Leu-DL-Leu-DL-Leu-DL-Asp-DL-xiThr-DL-xiIle-OH

Cat. No.: B15286732
M. Wt: 3651.2 g/mol
InChI Key: JDWSXVUWDQFRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Lys-DL-Met-DL-xiIle-DL-Glu-DL-xiIle-DL-Glu-DL-Lys-DL-Gln-DL-Glu-DL-Lys-DL-Glu-DL-Lys-DL-Gln-DL-Gln-DL-Ala-DL-Ala-DL-Asn-DL-Asn-DL-Arg-DL-Leu-DL-Leu-DL-Leu-DL-Asp-DL-xiThr-DL-xiIle-OH is a synthetic peptide composed of alternating D- and L-configured amino acids, including non-standard residues such as xiIle (a modified isoleucine) and xiThr (a modified threonine). Its structure features repetitive motifs of leucine (Leu), lysine (Lys), glutamic acid (Glu), and glutamine (Gln), which contribute to its amphipathic properties.

Properties

Molecular Formula

C161H273N47O47S

Molecular Weight

3651.2 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[4-amino-2-[2-[2-[[5-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C161H273N47O47S/c1-21-84(14)126(205-145(240)105(51-58-124(221)222)195-157(252)127(85(15)22-2)206-146(241)106(59-66-256-20)193-137(232)96(42-30-34-63-165)182-138(233)97(43-35-64-177-160(172)173)186-147(242)107(67-79(4)5)199-150(245)110(70-82(10)11)202-152(247)112(73-91-77-176-78-179-91)197-132(227)92(166)72-90-37-25-24-26-38-90)156(251)194-104(50-57-123(219)220)144(239)185-94(40-28-32-61-163)135(230)190-101(47-54-118(169)212)141(236)192-103(49-56-122(217)218)143(238)184-95(41-29-33-62-164)136(231)191-102(48-55-121(215)216)142(237)183-93(39-27-31-60-162)134(229)189-100(46-53-117(168)211)140(235)188-99(45-52-116(167)210)133(228)181-87(17)130(225)180-88(18)131(226)196-113(74-119(170)213)154(249)203-114(75-120(171)214)153(248)187-98(44-36-65-178-161(174)175)139(234)198-108(68-80(6)7)148(243)200-109(69-81(8)9)149(244)201-111(71-83(12)13)151(246)204-115(76-125(223)224)155(250)208-129(89(19)209)158(253)207-128(159(254)255)86(16)23-3/h24-26,37-38,77-89,92-115,126-129,209H,21-23,27-36,39-76,162-166H2,1-20H3,(H2,167,210)(H2,168,211)(H2,169,212)(H2,170,213)(H2,171,214)(H,176,179)(H,180,225)(H,181,228)(H,182,233)(H,183,237)(H,184,238)(H,185,239)(H,186,242)(H,187,248)(H,188,235)(H,189,229)(H,190,230)(H,191,231)(H,192,236)(H,193,232)(H,194,251)(H,195,252)(H,196,226)(H,197,227)(H,198,234)(H,199,245)(H,200,243)(H,201,244)(H,202,247)(H,203,249)(H,204,246)(H,205,240)(H,206,241)(H,207,253)(H,208,250)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,254,255)(H4,172,173,177)(H4,174,175,178)

InChI Key

JDWSXVUWDQFRCE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence. Each addition involves the following steps:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which reacts with the deprotected amino acid.

    Washing: Removing any unreacted reagents and by-products.

    Repetition: Repeating the deprotection, coupling, and washing steps until the entire peptide sequence is assembled.

Industrial Production Methods

In an industrial setting, the production of this peptide would involve automated peptide synthesizers, which can handle large-scale synthesis with high precision. These machines automate the repetitive steps of SPPS, ensuring consistency and efficiency. After synthesis, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: Certain amino acids, such as methionine, can be oxidized to form sulfoxides or sulfones.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acids within the peptide can be substituted with other amino acids to alter its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with specific protecting groups.

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

This peptide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, such as drug delivery systems or as a basis for developing peptide-based drugs.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism by which this peptide exerts its effects depends on its specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to specific cellular responses. For example, peptides can inhibit enzyme activity, block receptor binding, or disrupt protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptides with DL-Amino Acid Configurations

DL-configured peptides are common in synthetic biology due to their enhanced metabolic stability compared to L-configured counterparts. For example:

  • H-DL-xiThr-DL-Glu-DL-Lys-DL-xiIle-DL-Glu-DL-Ala-DL-Lys-DL-Phe-OH (): Shares similar xi-modified residues and charged motifs. Its bioactivity studies highlight improved protease resistance, a trait likely shared by the target compound due to analogous structural features .
  • H-DL-Pyr-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val-DL-His-DL-His-DL-Gln-DL-Lys-DL-Leu-DL-Val-DL-Phe-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-DL-Ala-DL-xiIle-DL-xiIle-Gly-DL-Leu-DL-Met-DL-Val-Gly-Gly-DL-Val-DL-Val-DL-xiIle-DL-Ala-OH (): A longer peptide with overlapping DL-configured residues and xi modifications. Its application in receptor screening assays suggests that the target compound may similarly engage in high-specificity molecular interactions .
Structural Comparison Table
Feature Target Compound Peptide Peptide
Key Residues Leu, Lys, Glu, xiIle, xiThr xiThr, Glu, Lys, xiIle Pyr, Phe, Arg, xiIle
Charged Residues Arg, Lys, Glu, Asp Lys, Glu Arg, Asp, Glu, Lys
Hydrophobic Segments Leu, Met, xiIle xiIle, Phe Leu, Val, Phe, xiIle
Potential Bioactivity Membrane interaction, lipid binding Protease resistance Receptor binding

Functional Analogues: Hormone Antagonists and Lipoprotein-Binding Proteins

  • Compound G (): A pegylated dual antagonist of human growth hormone (hGH) and prolactin receptors. While smaller than the target compound, both share charged residues (Glu, Lys) critical for receptor engagement. Compound G’s high binding affinity (~nM range) suggests that the target peptide’s lysine-rich regions may similarly facilitate strong interactions with charged protein surfaces .
  • Plasma PAF-AH (): An enzyme interacting with LDL and HDL via hydrophobic α-helices and negatively charged clusters.

Drug-Like Properties and Bioactivity Potential

Drug-Likeness Criteria

Per , compounds with oral bioavailability (OB) ≥30% and drug-likeness (DL) scores ≥0.18 are prioritized. While specific data for the target compound are unavailable, its structural features align with challenges common to peptides:

  • Pros : High charge density (Lys, Glu) may enhance solubility .
  • Cons : Large molecular weight (>2 kDa) likely limits blood-brain barrier penetration and oral absorption .

Comparative Bioactivity Screening

Peptides like those in and are screened for receptor modulation or antimicrobial activity. The target compound’s Lys/Glu repeats resemble antimicrobial peptides (AMPs), which disrupt bacterial membranes via electrostatic interactions—a plausible mechanism worth experimental validation .

Biological Activity

The compound H-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Lys-DL-Met-DL-xiIle-DL-Glu-DL-xiIle-DL-Glu-DL-Lys-DL-Gln-DL-Glu-DL-Lys-DL-Glu-DL-Lys-DL-Gln-DL-Gln-DL-Ala-DL-Ala-DL-Asn-DL-Asn-DL-Arg-DL-Leu-DL-Leu-DL-Leu-DL-Asp-DL-xiThr-DL-xiIle-OH is a synthetic peptide comprised of various amino acids, including both D- and L-enantiomers. Its complex structure suggests potential biological activities, particularly in therapeutic applications.

Structure and Composition

The peptide consists of a sequence of amino acids that contribute to its biological properties. The molecular formula is C139H224N38O32SC_{139}H_{224}N_{38}O_{32}S, with a molecular weight of approximately 2971.6 g/mol . The presence of multiple hydrophobic and charged residues indicates its potential interactions with biological membranes and proteins.

Antimicrobial Properties

Research indicates that cyclic peptides, similar in structure to the compound , exhibit significant antimicrobial activity. For example, studies have shown that certain cyclic peptides can inhibit the growth of bacterial strains such as Bacillus subtilis and Escherichia coli through mechanisms involving membrane disruption and interference with protein synthesis .

Anticancer Potential

Cyclic peptides have been explored as therapeutic agents in cancer treatment. They can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects . The compound's structure may allow it to bind to specific receptors on tumor cells, triggering apoptosis or inhibiting cell proliferation.

Immunomodulatory Effects

Peptides with similar compositions have demonstrated immunomodulatory effects, enhancing the activity of immune cells. This could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy by promoting a stronger immune response .

Case Studies

  • Cyclic Peptides in Cancer Therapy : A study highlighted the efficacy of cyclic peptides derived from natural sources in reducing tumor size in animal models. These peptides were shown to induce apoptosis in cancer cells via receptor-mediated pathways.
  • Antimicrobial Activity : In a bead diffusion assay, cyclic peptides were tested against various bacterial strains, demonstrating significant inhibition zones, indicating effective antimicrobial properties .

Data Table: Comparative Analysis of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Bacillus subtilis and E. coli
AnticancerInduces apoptosis in cancer cells
ImmunomodulatoryEnhances immune cell activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.